molecular formula C15H10ClNO3 B5073468 2-(2-chlorophenyl)-3-nitro-2H-chromene

2-(2-chlorophenyl)-3-nitro-2H-chromene

Cat. No.: B5073468
M. Wt: 287.70 g/mol
InChI Key: ZJSGPPDIUFPRGQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-3-nitro-2H-chromene is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of a nitro group and a chlorophenyl group in the structure of 2-(2-chlorophenyl)-3-nitro-2H-chromene makes it an interesting compound for research and development.

Properties

IUPAC Name

2-(2-chlorophenyl)-3-nitro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-12-7-3-2-6-11(12)15-13(17(18)19)9-10-5-1-4-8-14(10)20-15/h1-9,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSGPPDIUFPRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-3-nitro-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield 2-(2-chlorophenyl)-3-nitro-2H-chromene .

Industrial Production Methods

Industrial production of 2-(2-chlorophenyl)-3-nitro-2H-chromene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-chlorophenyl)-3-amino-2H-chromene .

Scientific Research Applications

Biological Activities

1.1 Antimicrobial and Antiparasitic Properties

Recent studies have demonstrated that 3-nitro-2-phenyl-2H-chromene analogues exhibit promising activity against parasitic diseases such as Chagas disease and human African trypanosomiasis. For instance, compounds derived from the 3-nitro-2-phenyl-2H-chromene scaffold were screened for their efficacy against Trypanosoma cruzi and Trypanosoma brucei, showing low micromolar efficacy in inhibiting parasite growth . The structure-activity relationship (SAR) analysis indicated that substituents on the phenyl group significantly influenced the inhibitory potency against these parasites .

1.2 Anticancer Activity

The anticancer potential of 2H-chromenes, including derivatives like 2-(2-chlorophenyl)-3-nitro-2H-chromene, has been extensively studied. Research indicates that these compounds can induce apoptosis in breast cancer cells, with specific derivatives demonstrating significant cytotoxicity . The mechanism of action often involves the modulation of apoptotic pathways, making them candidates for further development in cancer therapeutics.

Mechanistic Insights

The mechanism of action for the biological activities of 2-(2-chlorophenyl)-3-nitro-2H-chromene involves interactions at the molecular level with specific enzymes and receptors. For example, studies on its interaction with TcGlcK (a key enzyme in T. cruzi) revealed that certain structural modifications could enhance inhibitory effects, suggesting a targeted approach in drug design .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorophenyl group can interact with various biological receptors. These interactions can lead to the modulation of specific pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenyl derivatives: Compounds such as 2-chlorophenyl cyclopentyl ketone and 2-chlorophenyl thiourea share structural similarities.

    Chromene derivatives: Other chromene derivatives with different substituents can exhibit similar or distinct biological activities.

Uniqueness

2-(2-chlorophenyl)-3-nitro-2H-chromene is unique due to the presence of both a nitro group and a chlorophenyl group, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for research and development in various fields .

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Validation

TechniqueExpected Signals for 2-(2-Chlorophenyl)-3-Nitro-2H-Chromene
¹H NMR δ 8.2–8.5 (H-4, aromatic), δ 6.5–7.2 (chlorophenyl protons)
¹³C NMR C=O (δ 160–165 ppm), NO₂ (δ 140–145 ppm)
IR 1520 cm⁻¹ (NO₂ asym stretch), 1340 cm⁻¹ (NO₂ sym stretch)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Selectivity
Temperature0–25°CLower temps favor nitro group stability
CatalystPd(OAc)₂ (1 mol%)Enhances cross-coupling efficiency
SolventDMF/EtOAc (1:1)Balances solubility and reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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